molecular formula C18H13ClN2O B1606991 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide CAS No. 57841-47-1

2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide

Cat. No.: B1606991
CAS No.: 57841-47-1
M. Wt: 308.8 g/mol
InChI Key: LLPUJNYVYYGTEP-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide is an organic compound with the molecular formula C18H13ClN2O and a molecular weight of 308.8 g/mol. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a carboxamide group attached to a biphenyl moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-phenylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxamide group can yield amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Yield substituted pyridine derivatives.

    Oxidation Reactions: Produce N-oxides or other oxidized forms.

    Reduction Reactions: Result in amines or other reduced compounds.

Scientific Research Applications

2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or signaling pathways .

Comparison with Similar Compounds

2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

    2-Chloro-N-phenylpyridine-3-carboxamide: Lacks the biphenyl moiety, which may result in different biological activities and chemical properties.

    2-Chloro-N-(2-methylphenyl)pyridine-3-carboxamide: Contains a methyl group instead of a phenyl group, potentially altering its reactivity and applications.

    2-Chloro-N-(2-fluorophenyl)pyridine-3-carboxamide: The presence of a fluorine atom can significantly impact its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to its analogs .

Properties

IUPAC Name

2-chloro-N-(2-phenylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O/c19-17-15(10-6-12-20-17)18(22)21-16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPUJNYVYYGTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973427
Record name N-[1,1'-Biphenyl]-2-yl-2-chloro-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57841-47-1
Record name Pyridine-3-carboxamide, 2-chloro-N-(2-phenylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057841471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1,1'-Biphenyl]-2-yl-2-chloro-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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